molecular formula C23H20ClN3O4S B2476000 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1031575-03-7

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2476000
CAS No.: 1031575-03-7
M. Wt: 469.94
InChI Key: NGTDRCRKOYNKND-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

Research in the area of chemical synthesis and modification, such as the work by Sakai et al. (2022), focuses on the development of new reagents and methodologies for the synthesis of compounds with acetamide moieties, which are common in pharmaceuticals. This research is crucial for understanding how modifications to the acetamide part of the compound could affect its properties and potential applications (Sakai et al., 2022).

Antitumor Activity

Studies like those conducted by Yurttaş et al. (2015) explore the synthesis of new chemical derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity. Such research indicates the potential of compounds with specific structural features, such as benzothiazole rings, for the development of new anticancer drugs. This could be relevant for studying the antitumor potential of the compound (Yurttaş et al., 2015).

Environmental and Health Impact Studies

Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes, as discussed by Coleman et al. (2000), can provide insights into the environmental and health impacts of similar compounds. Understanding the metabolic pathways and potential toxicities of structurally related compounds is crucial for assessing the safety and environmental risks of new chemicals (Coleman et al., 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions, as performed by Mary et al. (2020), highlights the potential of such compounds in renewable energy applications and biological research. Investigating the electronic properties and binding interactions of compounds with benzothiazolinone and acetamide groups can lead to advances in both fields (Mary et al., 2020).

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-31-19-10-7-16(8-11-19)14-25-22(28)15-27-26-23(17-5-3-2-4-6-17)20-13-18(24)9-12-21(20)32(27,29)30/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDRCRKOYNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.